![molecular formula C13H19FN2 B2607139 N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine CAS No. 415946-43-9](/img/structure/B2607139.png)

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine

Übersicht

Beschreibung

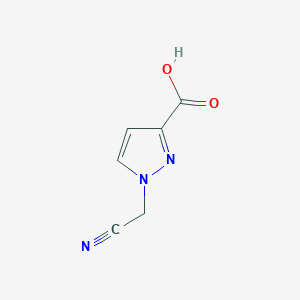

“N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is a chemical compound with the empirical formula C7H8FN . It is structurally related to piperazine derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine”, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

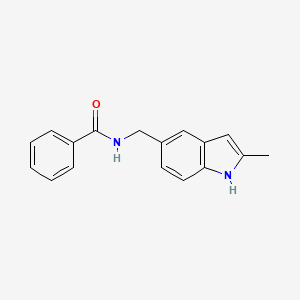

Molecular Structure Analysis

The molecular weight of “N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is 222.31 . The InChI code is 1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 .

Physical And Chemical Properties Analysis

“N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One study outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This method offers an alternative to costly and toxic conventional processes, highlighting the significance of fluoro-functionalized compounds in pharmaceutical synthesis (Qiu et al., 2009).

Fluorescence Applications

A review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of nitrogen-containing compounds in the development of high-selectivity sensors for detecting various analytes, including metal ions and neutral molecules. This underscores the potential of N-containing compounds in analytical chemistry and sensor technology (Roy, 2021).

Environmental Applications

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation methods. This research area is crucial for developing technologies to treat toxic and hazardous compounds in water, highlighting the environmental significance of understanding nitrogen-containing compounds (Bhat & Gogate, 2021).

Removal Technologies

Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies for effective PFAS removal, indicating the potential of nitrogen-functionalized materials in water treatment technologies (Ateia et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTDSLNEXIGYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)

![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)

![(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607062.png)

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2607075.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2607076.png)

![2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2607077.png)

![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)

![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)